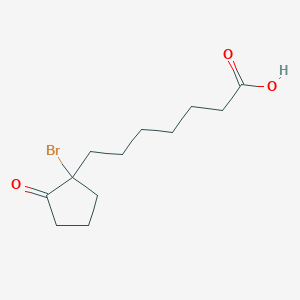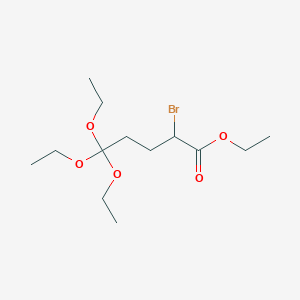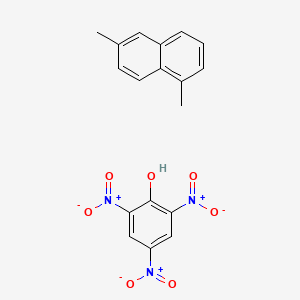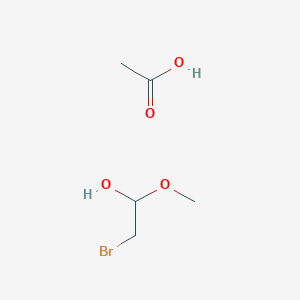
Acetic acid;2-bromo-1-methoxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-bromo-1-methoxyethanol: is an organic compound that combines the properties of acetic acid, bromine, and methoxyethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Acetic Acid: The preparation of acetic acid;2-bromo-1-methoxyethanol can involve the bromination of acetic acid using bromine in the presence of a catalyst such as phosphorus tribromide. This reaction typically occurs under controlled conditions to ensure the selective bromination of the acetic acid.
Methoxylation: Following bromination, the introduction of the methoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting the bromoacetic acid with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetic acid;2-bromo-1-methoxyethanol can undergo oxidation reactions, where the bromine atom is replaced by a hydroxyl group, forming 2-hydroxy-1-methoxyethanol.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methoxyethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-hydroxy-1-methoxyethanol
Reduction: 2-methoxyethanol
Substitution: Various substituted methoxyethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Acetic acid;2-bromo-1-methoxyethanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Reagent in Organic Reactions: It serves as a reagent in various organic reactions, including nucleophilic substitution and elimination reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of brominated and methoxylated drug candidates.
Biochemical Studies: It is used in biochemical studies to investigate the effects of brominated and methoxylated compounds on biological systems.
Industry:
Chemical Manufacturing: this compound is used in the manufacturing of specialty chemicals and polymers.
Solvent Production: It is also utilized in the production of solvents and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2-bromo-1-methoxyethanol involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Bromoacetic Acid: Similar in structure but lacks the methoxy group.
2-Bromoethanol: Contains a bromine atom and an alcohol group but lacks the acetic acid moiety.
Methoxyacetic Acid: Contains a methoxy group and an acetic acid moiety but lacks the bromine atom.
Uniqueness: Acetic acid;2-bromo-1-methoxyethanol is unique due to the presence of both a bromine atom and a methoxy group, which imparts distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and industrial processes, making it a valuable compound in various fields.
Propiedades
Número CAS |
112111-75-8 |
|---|---|
Fórmula molecular |
C5H11BrO4 |
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
acetic acid;2-bromo-1-methoxyethanol |
InChI |
InChI=1S/C3H7BrO2.C2H4O2/c1-6-3(5)2-4;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4) |
Clave InChI |
ITAMOXQASMSIIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


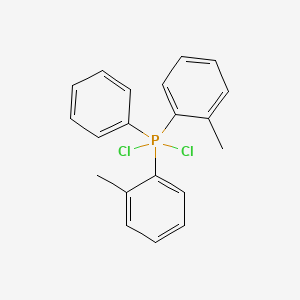

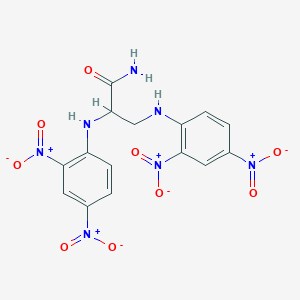
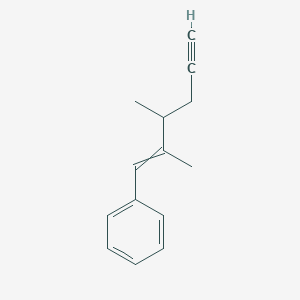
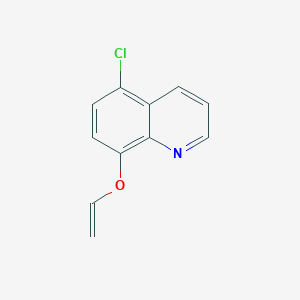
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

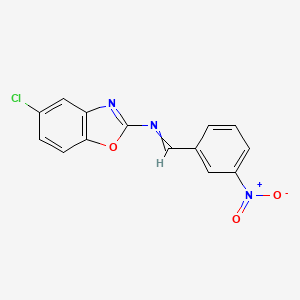
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
